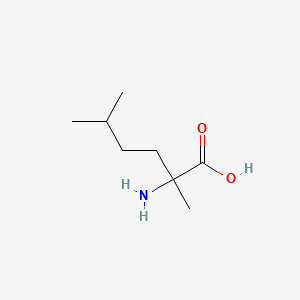

2-Amino-2,5-dimethylhexanoic acid

Descripción general

Descripción

2-Amino-2,5-dimethylhexanoic acid is a synthetic amino acid that is not one of the 20 standard amino acids encoded by the genetic code. It is an unnatural amino acid that can be used in the synthesis of peptides or in the modification of proteins for research purposes. The presence of amino and carboxylic acid functional groups makes it an amphiprotic molecule, capable of both donating and accepting protons.

Synthesis Analysis

The synthesis of amino acids with unique side chains often involves biomimetic conditions or stereoselective synthesis methods. For instance, the synthesis of new amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group was achieved under biomimetic conditions with yields ranging from 61-98% . Although this does not directly describe the synthesis of 2-amino-2,5-dimethylhexanoic acid, it provides insight into the methods that could be adapted for its synthesis. Similarly, the stereoselective synthesis of all diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid was reported, which shares structural similarities with the compound of interest . These methods could potentially be modified to synthesize 2-amino-2,5-dimethylhexanoic acid.

Molecular Structure Analysis

The molecular structure of amino acids can be characterized by techniques such as single-crystal X-ray analysis. For example, the structure of a related amino acid with a 5-imino-2,2-dimethyl-2,5-dihydro-3-furanyl substituent was determined to be a zwitterion with a protonated imino group . This information is valuable as it provides a basis for understanding the structural characteristics that might be expected for 2-amino-2,5-dimethylhexanoic acid.

Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, including condensation, cyclization, and oxidation. The synthesis of related compounds often involves these types of reactions. For example, the synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid involved a nitro aldol condensation . The synthesis of a derivative of 2-amino-6-mercaptohexanoic acid involved conversion of the e-NH3 group of lysine into a thioether, which was then used in the synthesis of a large cyclic disulfide peptide . These reactions could be relevant when considering the chemical behavior of 2-amino-2,5-dimethylhexanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acids are influenced by their molecular structure. For example, the presence of a hydrophobic side chain, as seen in 6-aminohexanoic acid, imparts certain properties that make it useful in clinical applications and as a linker in biologically active structures . While the exact properties of 2-amino-2,5-dimethylhexanoic acid are not detailed in the provided papers, the properties of structurally similar compounds suggest that it would likely exhibit hydrophobic characteristics and could potentially be used in similar applications.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

2-Amino-2,5-dimethylhexanoic acid has been a focus in the field of stereoselective synthesis. For example, Spengler and Albericio (2014) describe an efficient synthesis of its diastereomers, 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, which is significant for creating specific molecular configurations (Spengler & Albericio, 2014). Additionally, Ohtaka et al. (2013) successfully synthesized a specific diastereomer of this compound for the total synthesis of cyclodepsipeptide homophymine A, demonstrating its importance in complex molecular constructions (Ohtaka, Hamajima, Nemoto, & Hamada, 2013).

Role in Chemical Synthesis and Industry

Markowska et al. (2021) highlighted the role of 6-aminohexanoic acid, a structurally related compound, in the synthesis of modified peptides and in the nylon industry. This indicates the potential for similar applications of 2-amino-2,5-dimethylhexanoic acid in chemical synthesis and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Use in Schiff's Bases and Corrosion Inhibition

The compound's derivatives have been studied for their potential in corrosion inhibition. Gupta et al. (2016) investigated Schiff's bases derived from lysine (including 2-amino-6-((4-dimethylamino)benzylideneamino) hexanoic acid) as green corrosion inhibitors, revealing its practical utility in material science (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Antidyslipidemic and Antioxidant Activity

In the field of pharmacology, Prasad et al. (2013) isolated 2-amino-5-hydroxyhexanoic acid from Crotalaria juncea seeds, demonstrating its antidyslipidemic and antioxidant activities. This suggests potential biomedical applications for related compounds such as 2-amino-2,5-dimethylhexanoic acid (Prasad, Singh, Shrivastava, Chaturvedi, Bhatia, Arya, Awasthi, & Narender, 2013).

Precolumn Derivatization Reagent in HPLC

In analytical chemistry, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, a related compound, has been used as a precolumn derivatization reagent for high-performance liquid chromatography (HPLC) analysis of amino acids, indicating a potential analytical application for 2-amino-2,5-dimethylhexanoic acid (Gatti, Gioia, Leoni, & Andreani, 2010).

Safety And Hazards

The safety information for 2-Amino-2,5-dimethylhexanoic acid indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Relevant Papers The relevant papers for 2-Amino-2,5-dimethylhexanoic acid include studies on its synthesis and its properties .

Propiedades

IUPAC Name |

2-amino-2,5-dimethylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-5-8(3,9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSZSJFABKCVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2,5-dimethylhexanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/structure/B3034637.png)

![{3-Azabicyclo[3.1.1]heptan-6-yl}methanol hydrochloride](/img/structure/B3034640.png)

![2-Azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B3034641.png)

![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B3034642.png)

![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)

![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)